4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
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Overview
Description
4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a heterocyclic compound that features a cyclopropane ring fused to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted quinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit anticancer and antimicrobial activities, making them candidates for drug development.
Mechanism of Action
The mechanism of action of 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact pathways involved depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
7-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound shares a similar core structure but differs in the degree of hydrogenation and bromine substitution.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with potential anticancer activity.
Uniqueness
4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is unique due to its specific structural features, such as the presence of a cyclopropane ring fused to a quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-2-5-6-4-7(6)10(13)12-9(5)8/h1-3,6-7H,4H2,(H,12,13) |
InChI Key |
VJSSNFSNCVUVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)NC3=C2C=CC=C3Br |
Origin of Product |
United States |
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